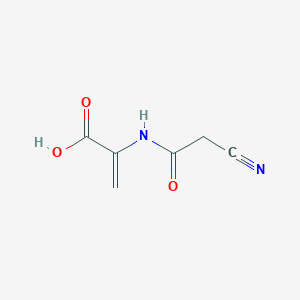
2-(Cyanoacetylamino)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyanoacetylamino)acrylic acid, also known as CAAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of acrylic acid and has a cyanoacetylamino group attached to it. CAAA has been found to exhibit numerous biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The exact mechanism of action of 2-(Cyanoacetylamino)acrylic acid is not fully understood. However, it has been suggested that the cyanoacetylamino group attached to the acrylic acid molecule may be responsible for its biological activity. The cyano group is known to be a strong electron-withdrawing group, which may affect the reactivity of the molecule and its interaction with biological targets.
Efectos Bioquímicos Y Fisiológicos
2-(Cyanoacetylamino)acrylic acid has been found to exhibit numerous biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have antiviral activity against various viruses. 2-(Cyanoacetylamino)acrylic acid has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(Cyanoacetylamino)acrylic acid is its potential as a drug candidate for the treatment of various diseases. It has also been found to be relatively easy to synthesize and purify, making it a useful compound for laboratory experiments. However, one of the limitations of 2-(Cyanoacetylamino)acrylic acid is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are numerous future directions for research on 2-(Cyanoacetylamino)acrylic acid. One potential area of research is in the development of new drugs for the treatment of cancer and viral infections. Another area of research is in the investigation of the mechanism of action of 2-(Cyanoacetylamino)acrylic acid and its interaction with biological targets. Additionally, further studies are needed to evaluate the toxicity and safety of 2-(Cyanoacetylamino)acrylic acid in various applications.
Métodos De Síntesis
The synthesis of 2-(Cyanoacetylamino)acrylic acid involves the reaction of cyanoacetamide with acrylic acid in the presence of a catalyst. The reaction produces 2-(Cyanoacetylamino)acrylic acid as the main product along with some byproducts. The purity of the 2-(Cyanoacetylamino)acrylic acid obtained can be improved by using various purification techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
2-(Cyanoacetylamino)acrylic acid has been extensively studied for its potential applications in various scientific fields. One of the major areas of research is in the development of new drugs. 2-(Cyanoacetylamino)acrylic acid has been found to exhibit antitumor and antiviral activities, making it a promising candidate for the development of new drugs for the treatment of cancer and viral infections.
Propiedades
Número CAS |
133626-26-3 |
|---|---|
Nombre del producto |
2-(Cyanoacetylamino)acrylic acid |
Fórmula molecular |
C6H6N2O3 |
Peso molecular |
154.12 g/mol |
Nombre IUPAC |
2-[(2-cyanoacetyl)amino]prop-2-enoic acid |
InChI |
InChI=1S/C6H6N2O3/c1-4(6(10)11)8-5(9)2-3-7/h1-2H2,(H,8,9)(H,10,11) |
Clave InChI |
ZDERGWXXIIOCNV-UHFFFAOYSA-N |
SMILES |
C=C(C(=O)O)NC(=O)CC#N |
SMILES canónico |
C=C(C(=O)O)NC(=O)CC#N |
Sinónimos |
2-Propenoicacid,2-[(cyanoacetyl)amino]-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



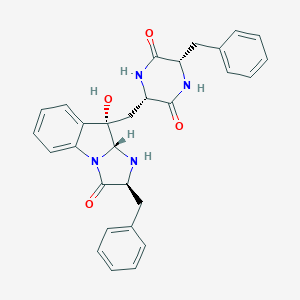
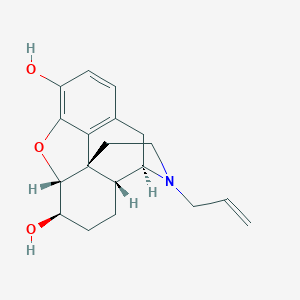
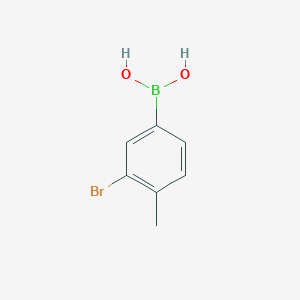

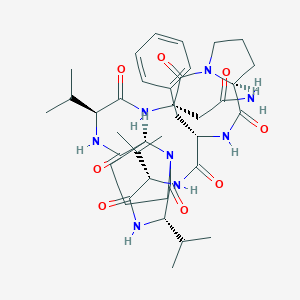
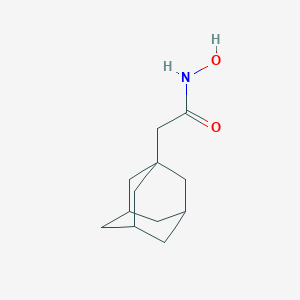
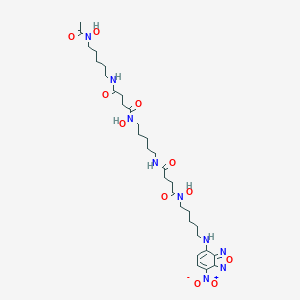
![(4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 4-(morpholin-4-ylmethyl)benzoate](/img/structure/B163337.png)
![methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-9-propanoyloxy-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B163338.png)
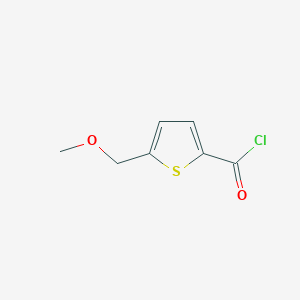


![2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B163361.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-hydroxyphenyl)acetamide](/img/structure/B163369.png)